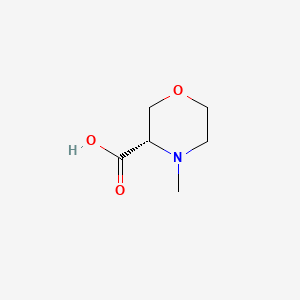
(S)-4-methylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methylmorpholine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of morpholine, a heterocyclic amine, and contains a carboxylic acid functional group. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies and applications.
Aplicaciones Científicas De Investigación
(S)-4-Methylmorpholine-3-carboxylic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-methylmorpholine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available morpholine.
Methylation: The morpholine is methylated at the 4-position using methyl iodide or dimethyl sulfate under basic conditions.
Carboxylation: The methylated morpholine is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Biocatalysis: Enzymatic methods using specific enzymes that can selectively produce the desired enantiomer are also employed.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Mecanismo De Acción
The mechanism of action of (S)-4-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Ligand Binding: It can act as a ligand, binding to receptors or other proteins, modulating their function and signaling pathways.
Comparación Con Compuestos Similares
4-Methylmorpholine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Morpholine-3-carboxylic acid: Lacks the methyl group, affecting its steric and electronic properties.
N-Methylmorpholine: Methylation at the nitrogen atom rather than the 4-position, leading to different reactivity.
Uniqueness: (S)-4-Methylmorpholine-3-carboxylic acid is unique due to its chiral center and the presence of both a methyl group and a carboxylic acid group. This combination of features makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
Propiedades
IUPAC Name |
(3S)-4-methylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXUSBLNCTAJP-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
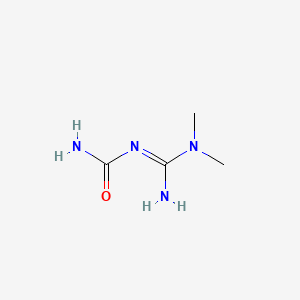
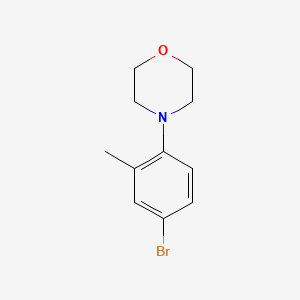

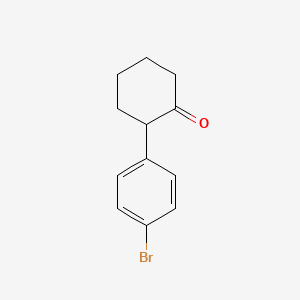
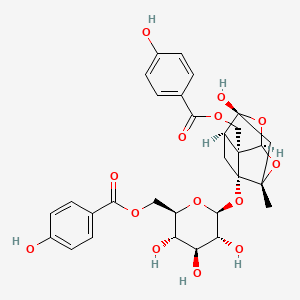
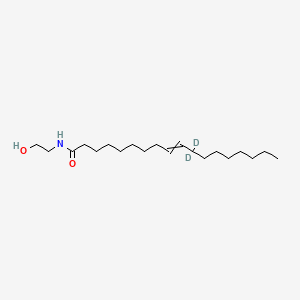
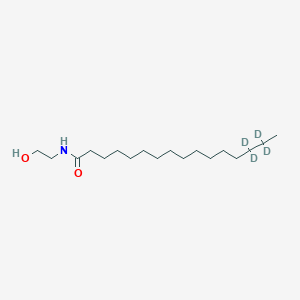
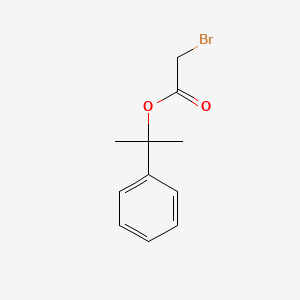

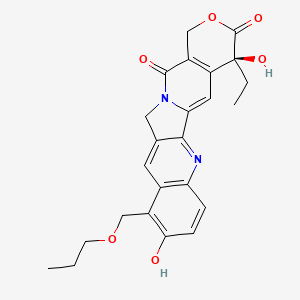
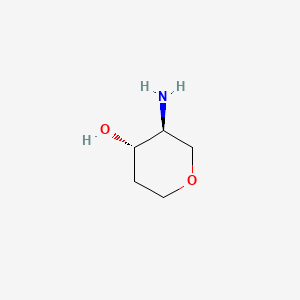

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

